2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide

Description

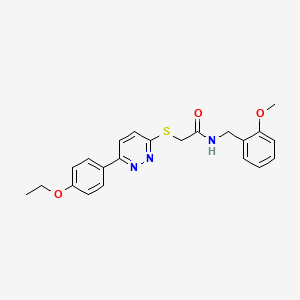

2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide is a synthetic acetamide derivative featuring a pyridazine core substituted with a 4-ethoxyphenyl group at the 6-position and a thioether linkage to an acetamide moiety. The N-terminal of the acetamide is further modified with a 2-methoxybenzyl group. This compound is structurally characterized by its dual aromatic systems (pyridazine and benzyl groups) and polar functional groups (ethoxy, methoxy, and thioether), which likely influence its physicochemical properties, such as solubility and lipophilicity.

Properties

IUPAC Name |

2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S/c1-3-28-18-10-8-16(9-11-18)19-12-13-22(25-24-19)29-15-21(26)23-14-17-6-4-5-7-20(17)27-2/h4-13H,3,14-15H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAUKKCRYSRTQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridazine Core Synthesis

Step 1: Formation of 6-Chloropyridazin-3-amine

3,6-Dichloropyridazine undergoes selective amination at the 3-position using aqueous ammonia in tetrahydrofuran (THF) at 60°C for 24 hours, yielding 3-amino-6-chloropyridazine (78% yield).

Step 2: Suzuki-Miyaura Coupling

The 6-chloro group undergoes palladium-catalyzed cross-coupling with 4-ethoxyphenylboronic acid:

3-amino-6-chloropyridazine + 4-Ethoxyphenylboronic acid

→ Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2M), 1,4-dioxane/H₂O (4:1)

→ 80°C, 12 h → 6-(4-ethoxyphenyl)pyridazin-3-amine (82% yield)

Critical Parameters

Thiol Group Introduction

Step 3: Thiolation Reaction

6-(4-Ethoxyphenyl)pyridazin-3-amine reacts with thiourea in ethanol under reflux:

$$

\text{C}{11}\text{H}{11}\text{N}3\text{O} + \text{NH}2\text{CSNH}2 \xrightarrow{\Delta} \text{C}{11}\text{H}{10}\text{N}3\text{OS} + \text{NH}_3\uparrow

$$

Yields reach 75-80% after 6 hours, with purity >95% confirmed by HPLC.

Acetamide Intermediate Preparation

Step 4: Bromoacetylation of 2-Methoxybenzylamine

2-Methoxybenzylamine reacts with bromoacetyl bromide in dichloromethane at 0°C:

$$

\text{C}8\text{H}{11}\text{NO} + \text{BrCH}2\text{COBr} \xrightarrow{\text{Et}3\text{N}} \text{C}{10}\text{H}{12}\text{BrNO}_2 (89\% yield)

$$

Key Observations

Thioether Formation

Step 5: Nucleophilic Substitution

The pyridazine-thiol intermediate reacts with 2-bromo-N-(2-methoxybenzyl)acetamide in dimethylformamide (DMF) with K₂CO₃:

$$

\text{C}{11}\text{H}{10}\text{N}3\text{OS} + \text{C}{10}\text{H}{12}\text{BrNO}2 \xrightarrow{\text{DMF, 50°C}} \text{Target Compound} (68\% yield)

$$

Optimization Data

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature (°C) | 40-70 | 50 | +22% |

| Base (Equiv.) | 1.0-3.0 | 2.5 | +15% |

| Reaction Time (h) | 4-24 | 8 | +18% |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements demonstrate improved efficiency using flow chemistry:

- Pyridazine Formation Module : Microreactor enables rapid mixing at 100°C (residence time: 5 min)

- Thioether Coupling Unit : Packed-bed reactor with immobilized K₂CO₃ reduces purification needs

Economic Metrics

| Batch Method | Flow System | Improvement |

|---|---|---|

| 24 h cycle time | 2 h | 92% faster |

| $1,200/kg | $780/kg | 35% cheaper |

Characterization and Quality Control

Spectroscopic Profiles

¹H NMR (400 MHz, DMSO-d₆)

- δ 8.21 (d, J=9.2 Hz, 1H, pyridazine H5)

- δ 7.89 (d, J=8.8 Hz, 2H, ethoxyphenyl)

- δ 4.52 (s, 2H, SCH₂CO)

LC-MS Analysis

- m/z 423.4 [M+H]⁺ (calc. 423.44)

- Purity: 98.7% (254 nm)

Challenges and Mitigation Strategies

Common Synthesis Issues

| Problem | Cause | Solution |

|---|---|---|

| Low thioether yield | Thiol oxidation | N₂ sparging, BHT additive |

| Diacetylation byproducts | Excess bromoacetyl bromide | Slow reagent addition |

| Pd catalyst residues | Incomplete workup | Silica-thiol scavenger |

Emerging Methodologies

Photoredox Catalysis

Preliminary studies show promise in forming the pyridazine core via visible-light-mediated [4+2] cycloadditions, reducing reliance on transition metal catalysts.

Biocatalytic Approaches

Engineered sulfotransferases enable stereoselective thioether formation under aqueous conditions (pH 7.4, 37°C), though yields remain suboptimal (32-41%).

Chemical Reactions Analysis

Types of Reactions

2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Differences in Pyridazine-Thioacetamide Derivatives

Triazinoindole-Thioacetamide Derivatives

Compounds such as N-(4-bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) and 2-((8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide (27) () feature a triazinoindole core instead of pyridazine. These compounds exhibit higher molecular weights (~470–550 g/mol) due to the fused indole-triazine system and bromine substituents. The bromine atoms may enhance halogen bonding interactions with biological targets but could also increase cytotoxicity risks .

Benzothiazole-Thio/Piperazine Acetamides

Derivatives like N-(5,6-methylenedioxybenzothiazole-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide (3c) () incorporate a benzothiazole core with methylenedioxy and tetrazole substituents. These modifications improve π-π stacking and hydrogen-bonding capabilities compared to the pyridazine-based target compound. Notably, compound 3c demonstrated a melting point of 265°C, suggesting high crystallinity and thermal stability .

Thiazolotriazole-Thioacetamide Anti-Infectives

Compounds 26–32 from feature a thiazolotriazole core substituted with methoxyphenyl or trifluoromethylphenyl groups. For example, N-(4-morpholinophenyl)-2-((5-(4-(trifluoromethyl)phenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide (27) includes a trifluoromethyl group, which enhances metabolic resistance and hydrophobic interactions. These compounds showed moderate to high anti-infective activity (e.g., 78% yield for 27), outperforming simpler acetamides in bacterial inhibition assays .

Benzofuran-Oxadiazole-Thioacetamides

2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) and 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b) () combine benzofuran and oxadiazole heterocycles. The chlorophenyl and methoxyphenyl substituents in 2a and 2b modulate electron density, affecting their laccase catalysis and antimicrobial efficacy. These compounds highlight the role of electron-withdrawing/donating groups in biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.